N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride
Overview
Description
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidine moiety and a methyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-2-carboxaldehyde and pyrrolidine.
Reaction Steps:
The pyridine-2-carboxaldehyde is first reacted with pyrrolidine to form an imine intermediate.
The imine is then reduced to form the corresponding amine.
Finally, the amine is methylated to produce N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation to form pyridine-N-oxide.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or acyl chlorides under acidic conditions.
Major Products Formed:
Pyridine-N-oxide: from oxidation.
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine: from reduction and methylation.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biological studies to understand protein interactions. Medicine: Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites or allosteric sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
N-methyl-2-pyridone
N-ethyl-6-(pyrrolidin-2-yl)pyridin-2-amine
N-methyl-6-(piperidin-2-yl)pyridin-2-amine
Uniqueness: N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
N-methyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-11-10-6-2-4-9(13-10)8-5-3-7-12-8;;/h2,4,6,8,12H,3,5,7H2,1H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDHRGWAYNOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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